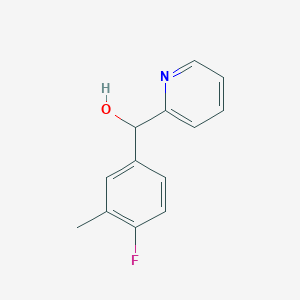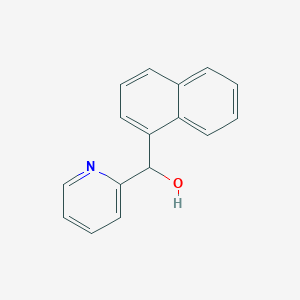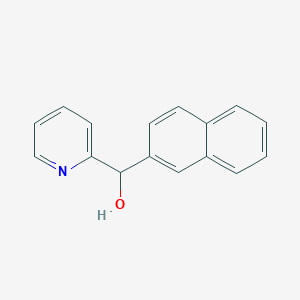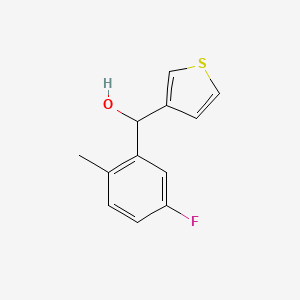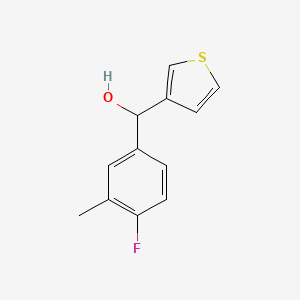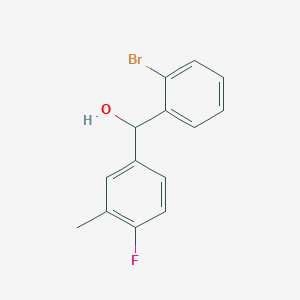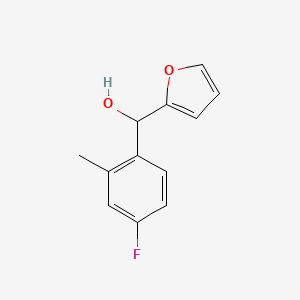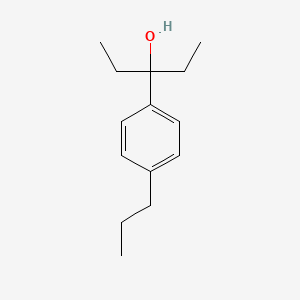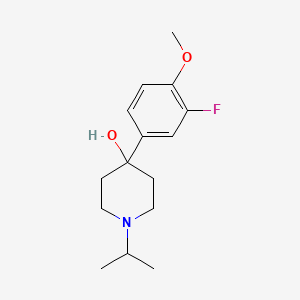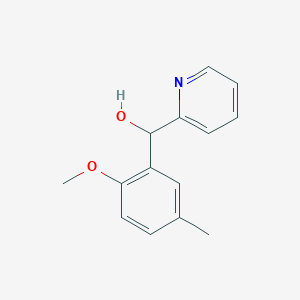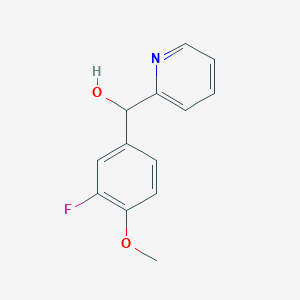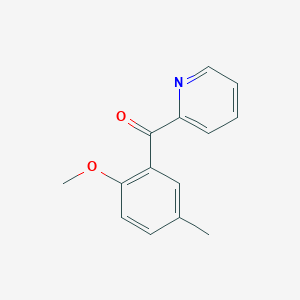
2-(2-Methoxy-5-methylbenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-5-methylbenzoyl)pyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a methoxy group and a methyl group attached to the benzoyl moiety, which is further connected to a pyridine ring
Preparation Methods
The synthesis of 2-(2-Methoxy-5-methylbenzoyl)pyridine typically involves the reaction of 2-methoxy-5-methylbenzoic acid with pyridine derivatives under specific conditions. One common method is the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents . The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
2-(2-Methoxy-5-methylbenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2-Methoxy-5-methylbenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylbenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Methoxy-5-methylbenzoyl)pyridine can be compared with other benzoylpyridine derivatives, such as:
2-(2-Methoxybenzoyl)pyridine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-(2-Methylbenzoyl)pyridine: Lacks the methoxy group, leading to differences in its electronic properties and interactions with molecular targets.
2-(2-Methoxy-5-chlorobenzoyl)pyridine: Contains a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-13(17-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJIDHMWBPJJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
